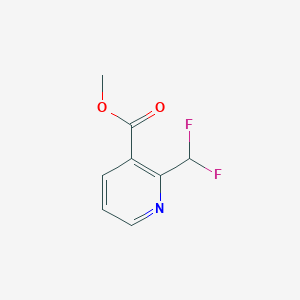
Methyl 2-(difluoromethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(difluoromethyl)nicotinate is a useful research compound. Its molecular formula is C8H7F2NO2 and its molecular weight is 187.146. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Topical Delivery Systems
The application of methyl nicotinate in the formulation of bicontinuous sucrose ester-based microemulsions demonstrates its potential in enhancing the delivery and efficacy of topical drugs. Bolzinger et al. (1998) investigated its role in improving the bioavailability of niflumic acid, an anti-inflammatory drug, showing that microemulsion vehicles incorporating methyl nicotinate could deliver the drug more efficiently compared to traditional formulations. This research underscores the utility of methyl nicotinate in developing more effective topical delivery systems for drugs (Bolzinger, Thevenin, & Poelman, 1998).
Skin Penetration and Sensitivity Studies
Methyl nicotinate has been utilized as a tool in dermatological research to assess skin sensitivity and penetration. Issachar et al. (1998) conducted studies to explore the correlation between the cutaneous penetration of methyl nicotinate and the sensitivity of human skin. Their findings revealed significant differences in the skin's response to methyl nicotinate between individuals with sensitive skin and those with normal skin, suggesting that methyl nicotinate can serve as an effective probe in studying skin barrier function and sensitivity (Issachar, Gall, Borrel, & Poelman, 1998).
Enhancing Peripheral Blood Collection
Research by Zhu et al. (2022) explored the application of methyl nicotinate solution to the skin for improving peripheral blood collection. They found that local application could significantly increase blood flow without altering the composition of blood cells, suggesting a practical method for enhancing blood sample collection, especially in individuals with phobias or difficulties providing venous blood samples (Zhu, Xu, Ouyang, Wang, Mao, Zhou, Shen, Hu, & Tan, 2022).
Phonophoresis and Drug Absorption
McElnay et al. (1993) investigated the enhancement of skin penetration of drugs via phonophoresis, using methyl nicotinate as a model compound. Their study demonstrated that ultrasound treatment prior to the application of methyl nicotinate significantly increased its percutaneous absorption. This suggests that phonophoresis, in conjunction with methyl nicotinate, could be an effective method for enhancing the delivery of topical medications (McElnay, Benson, Harland, & Hadgraft, 1993).
Synthesis and Antinociceptive Activity
Erharuyi et al. (2015) synthesized methyl nicotinate and evaluated its antinociceptive activity, demonstrating its potential as an effective agent for pain relief. This study provides insights into the therapeutic applications of methyl nicotinate derivatives in pain management (Erharuyi, Igbe, Falodun, Enadeghe, & Igbinedion, 2015).
Direcciones Futuras
The future directions in the research of “Methyl 2-(difluoromethyl)nicotinate” and similar compounds involve further advancements in difluoromethylation processes . This includes the development of novel non-ozone depleting difluorocarbene reagents and the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Mecanismo De Acción
Target of action
Methyl nicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . It’s thought to involve peripheral vasodilation .
Result of action
Following topical administration, Methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induced vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Action environment
The action of Methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation . Environmental factors such as temperature, pH, and the presence of other substances could potentially influence the action, efficacy, and stability of Methyl 2-(difluoromethyl)nicotinate.
Análisis Bioquímico
Biochemical Properties
It is known that the difluoromethyl group can be considered as a ‘lipophilic hydroxyl’ due to its hydrogen bond donor and acceptor properties . This suggests that Methyl 2-(difluoromethyl)nicotinate may interact with various enzymes, proteins, and other biomolecules in a manner similar to other lipophilic compounds. The exact nature of these interactions would need to be determined through further experimental studies.
Metabolic Pathways
It is plausible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
methyl 2-(difluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)5-3-2-4-11-6(5)7(9)10/h2-4,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCURSZBFFZNIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355729-93-9 |
Source


|
| Record name | methyl 2-(difluoromethyl)pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
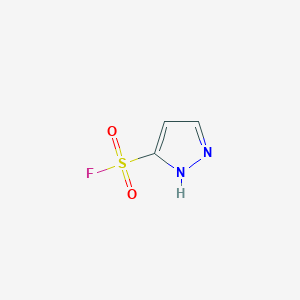
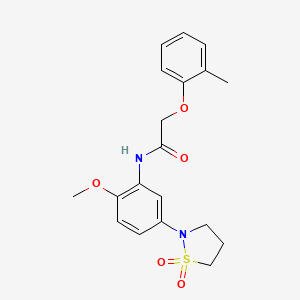
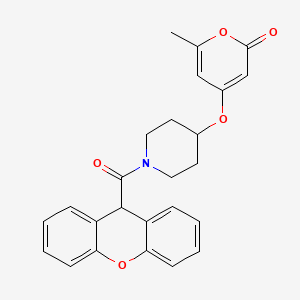
![11-(2-Methoxypyridine-3-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2529639.png)


![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)
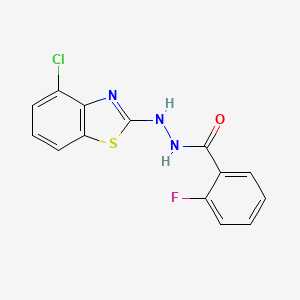
![2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B2529650.png)
![N-(2,6-dimethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2529652.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2529655.png)
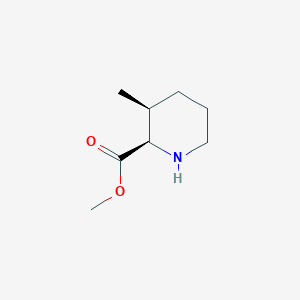
![2,2,2-Trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2529657.png)
